2,2-Dimethoxyethanimidamide
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Overview
Description
2,2-Dimethoxyethanimidamide: is an organic compound with the molecular formula C4H10N2O2. It is characterized by the presence of two methoxy groups attached to the ethanimidamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxyethanimidamide typically involves the reaction of ethanimidamide with methanol in the presence of a catalyst. One common method includes the use of a phase transfer catalyst and an organic solvent to facilitate the reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of ethanimidamide or simpler amines.
Substitution: Formation of substituted ethanimidamides with various functional groups.
Scientific Research Applications
2,2-Dimethoxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxyethanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of methoxy groups enhances its reactivity and allows for the formation of stable intermediates during reactions .
Comparison with Similar Compounds
- 2,2-Dimethoxyethanamine
- 2,2-Dimethoxyethanol
- 2,2-Dimethoxyethylamine
Comparison: 2,2-Dimethoxyethanimidamide is unique due to its ethanimidamide backbone, which imparts distinct reactivity compared to similar compounds like 2,2-Dimethoxyethanamine or 2,2-Dimethoxyethanol. The presence of the amide group in this compound allows for different reaction pathways and applications, particularly in the synthesis of pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2,2-dimethoxyethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H3,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFAWXQACXMZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=N)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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